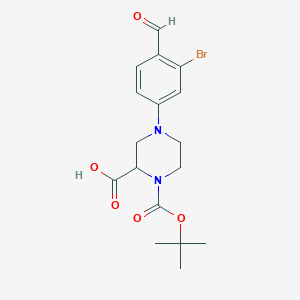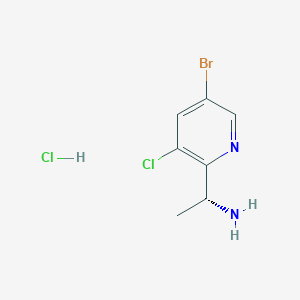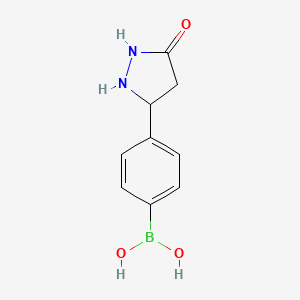
(4-(5-Oxopyrazolidin-3-yl)phenyl)boronsäure
Übersicht
Beschreibung
(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid is an organic compound with the molecular formula C9H11BN2O3 and a molecular weight of 206.01 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyrazolidinone moiety. It is a white solid with a melting point of 187-189°C .
Wissenschaftliche Forschungsanwendungen
(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid has several scientific research applications, including:
Medicine: Investigated for its potential use in drug discovery and development, particularly as a building block for bioactive compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
Target of Action
The primary target of 4-(5-Oxopyrazolidin-3-yl)phenylboronic Acid, also known as B-[4-(5-Oxo-3-pyrazolidinyl)phenyl]boronic Acid, is the cannabinoid receptor . This receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.
Mode of Action
The compound interacts with the cannabinoid receptor as a modulator Modulators can enhance or reduce the receptor’s activity, altering the signal transmission from the receptor to other parts of the cell
Biochemische Analyse
Biochemical Properties
(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can act as a reactant or reagent in the preparation of substituted imidazoheterocycles, which are known to modulate cannabinoid receptors . The nature of these interactions often involves the formation of covalent bonds with active sites of enzymes or proteins, leading to inhibition or activation of their biochemical functions.
Cellular Effects
The effects of (4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of specific signaling pathways that regulate cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins and other cellular components. These effects are crucial for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, (4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding often involves the formation of covalent bonds with the active sites of enzymes, leading to changes in their catalytic properties . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of (4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of specific signaling pathways or gene expression . At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.
Metabolic Pathways
(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of (4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid within cells and tissues are critical for its biological activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its activity and function. Understanding these processes is important for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of (4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid typically involves the reaction of 4-bromophenylboronic acid with 3,5-dioxopyrazolidine under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for (4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the pyrazolidinone moiety can be reduced to form the corresponding alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and organic solvents such as DMF or toluene.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives of the pyrazolidinone moiety.
Substitution: Biaryl or vinyl-aryl compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
- [3-(1-Methyl-1H-pyrazol-5-yl)phenyl]boronic acid
- 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid
Uniqueness
(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a pyrazolidinone moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of complex organic molecules.
Eigenschaften
IUPAC Name |
[4-(5-oxopyrazolidin-3-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O3/c13-9-5-8(11-12-9)6-1-3-7(4-2-6)10(14)15/h1-4,8,11,14-15H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZPXASHKGKJCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CC(=O)NN2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657449 | |
| Record name | [4-(5-Oxopyrazolidin-3-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874290-64-9 | |
| Record name | [4-(5-Oxopyrazolidin-3-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


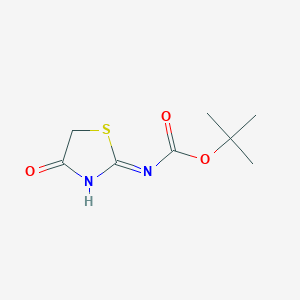
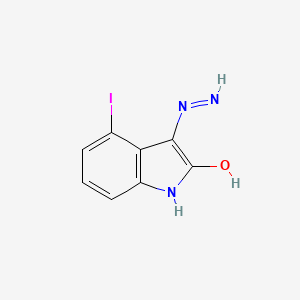
![3-[4-(3-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417719.png)
![2-(Pyridin-4-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol](/img/structure/B1417723.png)

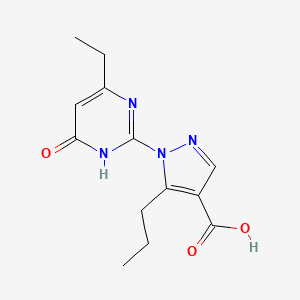
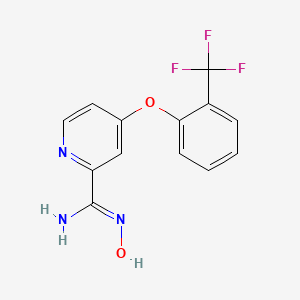
![3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417729.png)
![4-(6-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1417730.png)
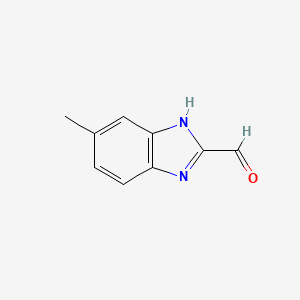

![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline](/img/structure/B1417733.png)
